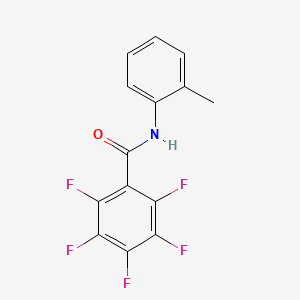
4-bromo-N-(2-methoxyphenyl)-2-thiophenecarboxamide
Descripción general
Descripción
4-bromo-N-(2-methoxyphenyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C12H10BrNO2S and its molecular weight is 312.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.96156 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Building Blocks for Molecular Electronics
- Aryl bromides, including those structurally similar to 4-bromo-N-(2-methoxyphenyl)-2-thiophenecarboxamide, serve as precursors for constructing molecular wires. These compounds facilitate the creation of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations, highlighting their significance in the development of molecular electronics (Stuhr-Hansen et al., 2005).
Photostabilization of Poly(vinyl chloride)
- New thiophene derivatives, including bromo and methoxy substituted compounds, have demonstrated effectiveness in reducing the photodegradation of poly(vinyl chloride) (PVC). These materials operate possibly by absorbing UV radiation or by facilitating energy transfer from excited PVC to the additive, thereby dissipating energy as heat. This application underscores the potential of such compounds in enhancing the durability of PVC products (Balakit et al., 2015).
Chemical Synthesis and Characterization
- The compound and its analogs have been synthesized and characterized in various studies, focusing on their application in synthetic chemistry. For instance, the synthesis of new thiophene derivatives for photostabilization purposes and the practical synthesis of a CCR5 antagonist demonstrate the compound's role in the development of novel chemical entities with potential applications in material science and pharmaceuticals (Ikemoto et al., 2005).
Antimicrobial and Antioxidant Activities
- Compounds structurally related to this compound have been isolated from natural sources, such as the red alga Rhodomela confervoides, and evaluated for their antimicrobial and antioxidant activities. These studies shed light on the potential of such compounds to serve as leads for the development of new antimicrobial and antioxidant agents (Xu et al., 2003).
Propiedades
IUPAC Name |
4-bromo-N-(2-methoxyphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-16-10-5-3-2-4-9(10)14-12(15)11-6-8(13)7-17-11/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXAGYNTBVCPEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


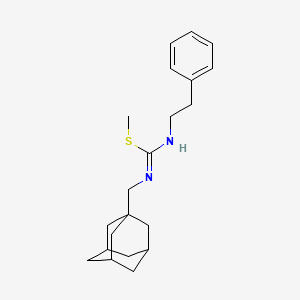
![3-{[(4-methoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4610869.png)
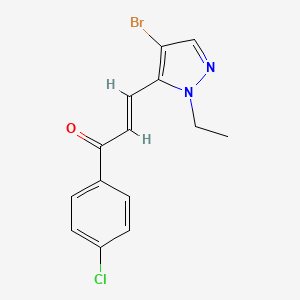
![N-(4-chlorobenzyl)-2-[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B4610889.png)
![5-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4610892.png)
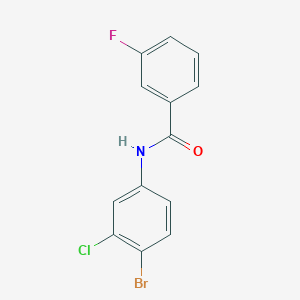
![1-(4-methylbenzyl)-4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4610905.png)
![4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-[1-(phenylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4610912.png)
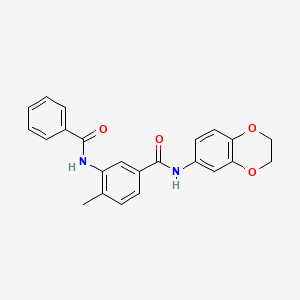
![2-fluoro-N-[3-(4-methoxyphenyl)propyl]benzamide](/img/structure/B4610938.png)
![3-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4610944.png)
![3-{[2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4610952.png)
![N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4610969.png)
